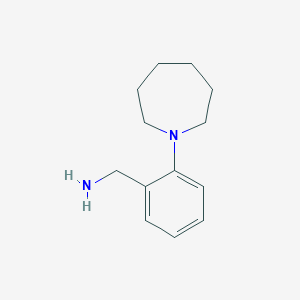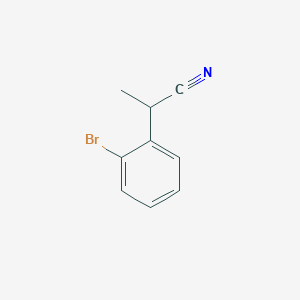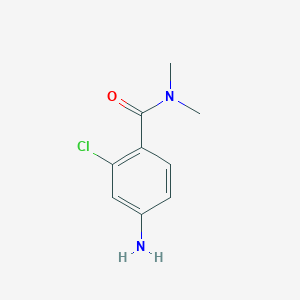![molecular formula C11H11BrO B1278511 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 87779-78-0](/img/structure/B1278511.png)
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
3-Bromo-6,7,8,9-tetrahydro-5H-benzo: 7annulen-5-one is a chemical compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . It is a brominated derivative of tetrahydrobenzoannulene, characterized by a bromine atom at the third position and a ketone group at the fifth position of the benzoannulene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the bromination process and prevent over-bromination .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions where the ketone group is further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Scientific Research Applications
Chemistry: 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a building block in the synthesis of biologically active molecules .
Industry: In the industrial sector, it may be used in the development of new materials, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom and the ketone group. The bromine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions .
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one: Contains an amino group instead of a bromine atom, leading to different reactivity and applications .
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one: Contains a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it undergoes .
Uniqueness: The presence of the bromine atom in 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one makes it particularly useful in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives .
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLCBJCONMZHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442494 | |
| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87779-78-0 | |
| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)



![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)






